molecular formula C7H4Cl2O5S B1455691 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid CAS No. 1201663-81-1

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Cat. No.: B1455691
CAS No.: 1201663-81-1
M. Wt: 271.07 g/mol
InChI Key: AWRFXYMSFNUBMN-UHFFFAOYSA-N
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Description

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, characterized by the presence of chlorine, sulfonyl, and hydroxyl groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid typically involves the chlorination and sulfonation of 4-hydroxybenzoic acid. One common method includes the following steps:

    Chlorination: 4-Hydroxybenzoic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the 3-position.

    Sulfonation: The chlorinated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction parameters such as temperature, pressure, and concentration.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and chlorosulfonyl groups can be substituted with other nucleophiles.

    Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include various substituted benzoic acids.

    Esterification: Ester derivatives of this compound.

    Reduction: Sulfonamide or sulfonic acid derivatives.

Scientific Research Applications

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid involves its reactivity with various biological molecules. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The molecular targets include enzymes involved in metabolic pathways, and the pathways affected are those related to the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(chlorosulfonyl)-4-methylbenzoic acid
  • 4-Chloro-3-(chlorosulfonyl)benzoic acid
  • 3-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid

Uniqueness

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid is unique due to the presence of both hydroxyl and chlorosulfonyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-chloro-5-chlorosulfonyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRFXYMSFNUBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask charged with chlorosulfonic acid (13.9 mL, 209.0 mmol) was added 3-chloro-4-hydroxybenzoic acid (6.0 g, 34.8 mmol) portionwise over ten minutes. The mixture was then heated for 2 h at 65° C. under a nitrogen atmosphere. After cooling the mixture to room temperature, the reaction mixture was carefully poured over crushed ice with vigorous stirring, and extracted with Et2O until no further product remained in the aqueous layer. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford 3-chloro-5-(chlorosulfonyl)-4-hydroxy-benzoic acid as a white solid (7.0 g, 74%) which was used without further purification.
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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